7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 1798747-20-2
VCID: VC2958601
InChI: InChI=1S/C6H13NO2S.ClH/c1-6-2-3-7-4-5-10(6,8)9;/h6-7H,2-5H2,1H3;1H
SMILES: CC1CCNCCS1(=O)=O.Cl
Molecular Formula: C6H14ClNO2S
Molecular Weight: 199.7 g/mol

7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride

CAS No.: 1798747-20-2

Cat. No.: VC2958601

Molecular Formula: C6H14ClNO2S

Molecular Weight: 199.7 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride - 1798747-20-2

Specification

CAS No. 1798747-20-2
Molecular Formula C6H14ClNO2S
Molecular Weight 199.7 g/mol
IUPAC Name 7-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride
Standard InChI InChI=1S/C6H13NO2S.ClH/c1-6-2-3-7-4-5-10(6,8)9;/h6-7H,2-5H2,1H3;1H
Standard InChI Key PHWKJGSBRPVFMC-UHFFFAOYSA-N
SMILES CC1CCNCCS1(=O)=O.Cl
Canonical SMILES CC1CCNCCS1(=O)=O.Cl

Introduction

Key Structural Features:

  • Core Ring System: Seven-membered thiazepane ring.

  • Functional Groups: Contains a methyl substitution at position 7 and a 1,1-dione functionality.

  • Salt Formation: Hydrochloride salt enhances solubility and stability.

PropertyValue
Molecular FormulaC6H13NO2S·HCl
Molecular Weight~199.7 g/mol
Chemical ClassThiazepane Derivative
AppearanceWhite crystalline solid

Synthesis and Preparation

The synthesis of 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride involves multiple steps:

  • Cyclization Reaction: Starting with appropriate precursors, the seven-membered thiazepane ring is formed.

  • Oxidation: Introduction of the dione functionality at the 1-position using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Salt Formation: The final compound is treated with hydrochloric acid to produce the hydrochloride salt.

Industrial Methods:

  • Large-scale production employs continuous flow reactors for high yield and purity.

  • Advanced purification techniques are used to meet industrial standards.

Chemical Reactions and Reactivity

This compound demonstrates diverse chemical reactivity due to its functional groups:

  • Oxidation: Can be further oxidized to sulfoxides or sulfones.

  • Reduction: Reduction of the dione group yields diols or other reduced derivatives.

  • Nucleophilic Substitution: The chloride ion in the hydrochloride salt can be replaced by nucleophiles such as amines or thiols under mild conditions.

Reaction TypeReagentsProducts
OxidationHydrogen peroxideSulfoxides or sulfones
ReductionSodium borohydrideAlcohols or amines
Nucleophilic SubstitutionAmmonia, thiolsSubstituted derivatives

Applications in Research

7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride has garnered attention in various scientific fields due to its unique chemical properties:

  • Medicinal Chemistry:

    • Investigated for potential antimicrobial and anticancer activities.

    • Explored as a precursor for drug development targeting enzyme inhibition or receptor modulation.

  • Synthetic Chemistry:

    • Used as a building block for synthesizing complex heterocyclic compounds.

  • Material Science:

    • Potential applications in developing new materials due to its sulfur-containing heterocycle.

Safety and Hazards

The compound exhibits moderate toxicity and requires careful handling:

Hazard ClassificationDetails
Acute Toxicity (Oral)Harmful if swallowed (H302)
Skin IrritationCauses irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory Tract IrritationMay cause respiratory irritation (H335)

Precautionary measures include wearing protective equipment and ensuring proper ventilation during handling.

Comparison with Similar Compounds

When compared to related thiazepane derivatives:

CompoundUnique Features
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochlorideMethyl substitution at position 7; hydrochloride salt form.
7-Methyl-1,4-thiazepane-1,1-dioxideSimilar core structure but lacks hydrochloride salt.

The hydrochloride form improves solubility and stability, making it more suitable for industrial applications.

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